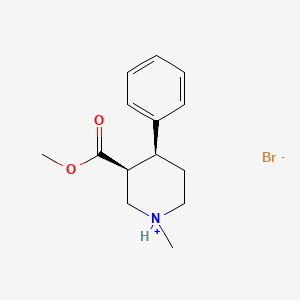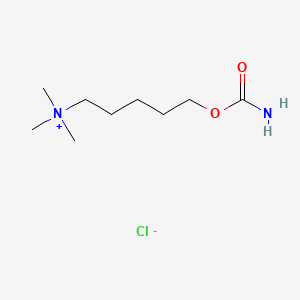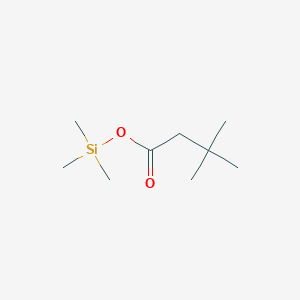
(+-)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide typically involves the esterification of the corresponding nipecotic acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process. The hydrobromide salt is then formed by reacting the ester with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nipecotic Acid Derivatives: These compounds share a similar core structure and have comparable chemical properties.
Phenylnipecotic Acid Esters: These esters have similar esterification patterns and functional groups.
Uniqueness
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
57152-97-3 |
|---|---|
Molekularformel |
C14H20BrNO2 |
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
methyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C14H19NO2.BrH/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2;/h3-7,12-13H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1 |
InChI-Schlüssel |
VAMFJUPPMIRVHZ-OJERSXHUSA-N |
Isomerische SMILES |
C[NH+]1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
C[NH+]1CCC(C(C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)











![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
